molecular formula C9H13NO3 B12538857 3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one CAS No. 753434-12-7

3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one

Cat. No.: B12538857
CAS No.: 753434-12-7
M. Wt: 183.20 g/mol
InChI Key: SGIFFAVFYZQBBU-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxy and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylpyridine with ethylene oxide, followed by oxidation to introduce the hydroxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for converting hydroxy groups to chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxy and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    4-Hydroxy-2-alkenals: Compounds with similar hydroxy and alkyl substitutions on a pyridine ring.

    3-Hydroxy-2-methylidenebutanoic acid: Another compound with hydroxy and alkyl groups, but with a different core structure.

Uniqueness: 3-Hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

753434-12-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-hydroxy-2-(1-hydroxyethyl)-1,6-dimethylpyridin-4-one

InChI

InChI=1S/C9H13NO3/c1-5-4-7(12)9(13)8(6(2)11)10(5)3/h4,6,11,13H,1-3H3

InChI Key

SGIFFAVFYZQBBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1C)C(C)O)O

Origin of Product

United States

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